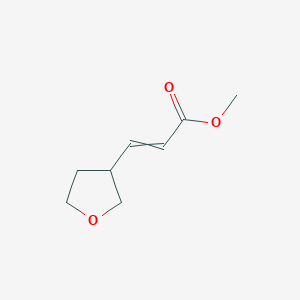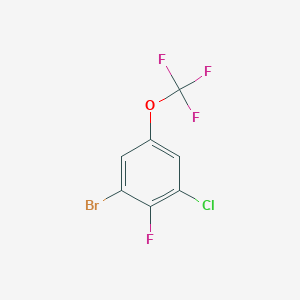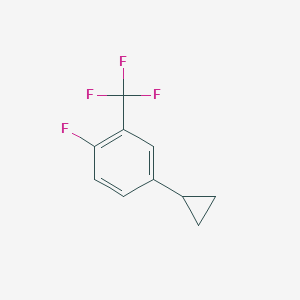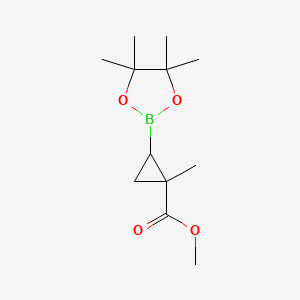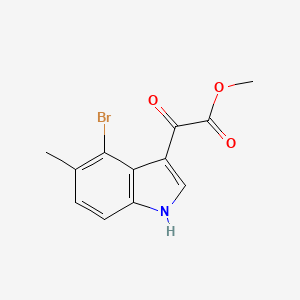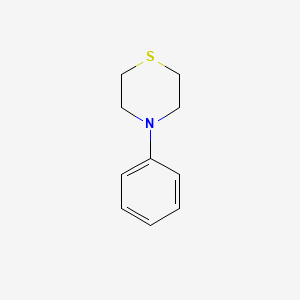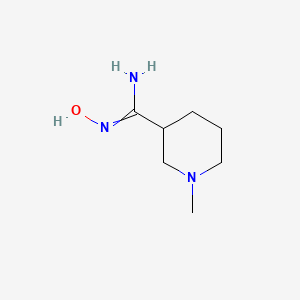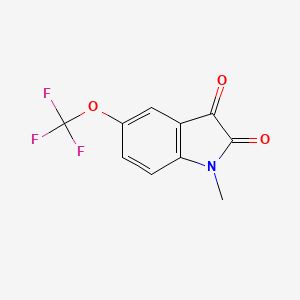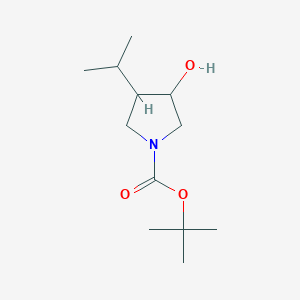
tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxy group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide in the presence of a catalyst.
Addition of the Isopropyl Group: The isopropyl group can be added via alkylation reactions using isopropyl halides.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Alkyl halides, polar aprotic solvents like DMSO (Dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a new alkyl-substituted pyrrolidine derivative.
科学的研究の応用
Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isopropyl and tert-butyl groups can influence the compound’s hydrophobic interactions and overall conformation. These interactions can affect the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate: Similar structure but with a fluorine atom instead of an isopropyl group.
tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate: Similar structure but with the positions of the hydroxy and fluorine groups swapped.
Uniqueness
Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
特性
CAS番号 |
1228880-05-4 |
|---|---|
分子式 |
C12H23NO3 |
分子量 |
229.32 g/mol |
IUPAC名 |
tert-butyl 3-hydroxy-4-propan-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-8(2)9-6-13(7-10(9)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 |
InChIキー |
SIAYMOIYVZXQNT-UHFFFAOYSA-N |
異性体SMILES |
CC(C)[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)C1CN(CC1O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


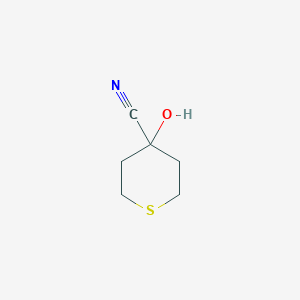
![6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole](/img/structure/B11721161.png)
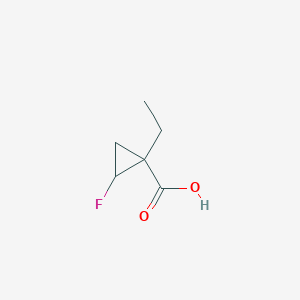

![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
